molecular formula C13H13NO B1613575 3-(2-Naphthyloxy)azetidine CAS No. 784123-27-9

3-(2-Naphthyloxy)azetidine

Cat. No. B1613575
CAS RN: 784123-27-9
M. Wt: 199.25 g/mol
InChI Key: ZQXUEIDHHHQAEN-UHFFFAOYSA-N
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Description

3-(2-Naphthyloxy)azetidine is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It’s a type of azetidine, which is a four-membered nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One such method is the visible-light-mediated intermolecular [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . Another method involves the use of Copper (II) chloride .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They have a ring-strain energy of 25.2 kcal/mol, which is comparable to the ring-strain energies of cyclopropane, aziridine, and cyclobutane . This ring-strain energy gives azetidine its strong molecular rigidity as well as satisfactory stability .

Scientific Research Applications

Neuroprotection in Brain Ischemia/Reperfusion Injury

3-(2-Naphthyloxy)azetidine, specifically 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has shown promising results in protecting against brain ischemia/reperfusion (I/R) injury. In a mouse brain ischemia model, KHG26792 significantly improved neurological deficits and brain edema. It exhibited potential in inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, and ameliorating oxidative stress, thereby improving the energy metabolism of the brain. However, the clinical relevance of these findings remains to be determined (Kim et al., 2017).

Anti-Inflammatory and Antioxidant Effects in Microglia

KHG26792 has been reported to have anti-inflammatory effects, particularly in microglial cells. It was found to protect against hypoxia-induced toxicity in microglia by reducing the expression and activity of caspase-3, a key enzyme in the apoptotic pathway. Moreover, it attenuated hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity, suggesting its role in suppressing microglial activation (Kim et al., 2016).

Potential Therapeutic Agent for CNS Diseases

The azetidine derivative KHG26792 was found to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia. This derivative decreased ATP-induced TNF-α release from microglia by suppressing P2X7 receptor stimulation. The study highlighted the potential use of KHG26792 as a therapeutic agent for diseases of the central nervous system related to activated microglia (Kim et al., 2015).

Antibacterial Applications

Azetidine derivatives, including 7-azetidinylquinolones, have shown significant antibacterial activity. These compounds have been effective against a variety of bacteria, particularly Gram-positive organisms. They exhibit broad-spectrum activity and improved in vivo efficacy, indicating their potential as antibacterial agents (Frigola et al., 1993).

Fluorescent Ligands for Neuroblastoma Imaging

Fluorescent compounds structurally related to azetidine derivatives have been synthesized for potential use in imaging neuroblastoma cells. These compounds, including azetidine-based structures, have shown high affinity for the neuronal norepinephrine transporter expressed in neuroblastoma cells, suggesting their utility in diagnostic imaging (Hadrich et al., 1999).

Mechanism of Action

Target of Action

The primary target of 3-(2-Naphthyloxy)azetidine, also known as KHG26792, is the central nervous system . It has been studied for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion (I/R) brain injury .

Mode of Action

3-(2-Naphthyloxy)azetidine interacts with its targets by modulating various biochemical pathways. It has been shown to have anti-inflammatory effects on the ATP-induced activation of the NFAT and MAPK pathways through the P2X7 receptor in microglia .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to suppress I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE . It also downregulates iNOS, HYOUP1, and MMP-3 . These actions suggest a potential anti-inflammatory and antioxidant role of KHG26792 .

Result of Action

The administration of 3-(2-Naphthyloxy)azetidine has been shown to significantly improve neurological deficits and brain edema, and suppress I/R-induced apoptosis . It also reduces hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . These results suggest that KHG26792 can protect mouse brains against I/R injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .

Action Environment

The action of 3-(2-Naphthyloxy)azetidine is likely influenced by various environmental factors. For instance, the presence of ATP is necessary for its anti-inflammatory effects . .

properties

IUPAC Name

3-naphthalen-2-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXUEIDHHHQAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625712
Record name 3-[(Naphthalen-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yloxy)azetidine

CAS RN

784123-27-9
Record name 3-[(Naphthalen-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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